Cavi-Line Exhibits Nanomolar Potency on Recombinant Cav1.2 Channels
Cavi-Line demonstrates a high degree of potency against the human Cav1.2 channel, with an IC50 value of 10 nM [1]. This level of inhibition is characteristic of potent dihydropyridine calcium channel blockers.
| Evidence Dimension | Cav1.2 Channel Blockade (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Class Baseline: Potent dihydropyridines generally exhibit low nanomolar IC50 values for Cav1.2, while less potent ones are in the micromolar range. |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Human Cav1.2 channels recombinantly expressed in CHO cells, measured via QPatch automated patch clamp. |
Why This Matters
The nanomolar potency confirms Cavi-Line's suitability for experiments requiring robust L-type calcium channel inhibition at low concentrations.
- [1] BindingDB. (n.d.). Inhibition of Cav1.2 current measured using QPatch automatic path clamp system in CHO cells expressing Cav1.2, beta-2 and alpha-2/delta-1 subunits. Retrieved from http://bdb2.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Voltage-dependent+L-type+calcium+channel+subunit+alpha-1C/alpha-1D/alpha-1F/alpha-1S&reactant2=BDBM50101817&column=ki&startPg=0&Increment=50&submit=Search View Source
